molecular formula C19H24N2O4 B11376689 N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-methoxyphenoxy)acetamide

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-methoxyphenoxy)acetamide

Cat. No.: B11376689
M. Wt: 344.4 g/mol
InChI Key: MHWLOLVVPOCUJB-UHFFFAOYSA-N
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Description

This compound features a unique molecular architecture combining a furan-2-yl moiety, a pyrrolidine ring, and a 4-methoxyphenoxy acetamide backbone. The furan ring contributes to π-π stacking interactions in biological systems, while the pyrrolidine group enhances solubility and bioavailability. The 4-methoxyphenoxy group may influence receptor binding through electronic and steric effects.

Properties

Molecular Formula

C19H24N2O4

Molecular Weight

344.4 g/mol

IUPAC Name

N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C19H24N2O4/c1-23-15-6-8-16(9-7-15)25-14-19(22)20-13-17(18-5-4-12-24-18)21-10-2-3-11-21/h4-9,12,17H,2-3,10-11,13-14H2,1H3,(H,20,22)

InChI Key

MHWLOLVVPOCUJB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CO2)N3CCCC3

Origin of Product

United States

Preparation Methods

    Industrial Production: Unfortunately, information on large-scale industrial production methods is scarce.

  • Chemical Reactions Analysis

      Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Hypothetically, reactions could involve oxidants (e.g., KMnO), reducing agents (e.g., NaBH), and nucleophiles (e.g., Grignard reagents).

      Major Products: These reactions could yield derivatives with modified furan or pyrrolidine moieties.

  • Scientific Research Applications

      Chemistry: Investigate its role as a building block for more complex molecules.

      Biology: Explore its potential as a pharmacophore or ligand for biological targets.

      Medicine: Assess its pharmacological properties, such as anti-inflammatory or antitumor effects.

      Industry: Consider applications in materials science or organic synthesis.

  • Mechanism of Action

    • Unfortunately, specific details about its mechanism of action are not readily available. Further research is needed to elucidate its molecular targets and pathways.
  • Comparison with Similar Compounds

    Comparative Analysis with Analogous Compounds

    Structural Comparisons

    Table 1: Key Structural Differences and Similarities
    Compound Name / ID Core Structure Substituents Key Functional Groups Reference
    Target Compound Acetamide backbone 4-Methoxyphenoxy, furan-2-yl, pyrrolidin-1-yl-ethyl Methoxy (electron-donating), furan (aromatic), pyrrolidine (cyclic amine)
    2-(2-Chlorophenoxy)-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide (D202-0045) Acetamide backbone 2-Chlorophenoxy, furan-2-yl, pyrrolidin-1-yl-ethyl Chloro (electron-withdrawing) vs. methoxy
    2-(2-Methoxyphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide Acetamide backbone 2-Methoxyphenoxy, pyrrolidin-1-ylsulfonyl-phenyl Methoxy (meta position), sulfonyl group (polar)
    N-(2-Diethylaminoethyl)-2-(4-methoxyphenoxy)acetamide (Mefexamide) Acetamide backbone 4-Methoxyphenoxy, diethylaminoethyl Diethylamine (linear vs. cyclic pyrrolidine)

    Key Observations :

    • Substituent Position: The target’s 4-methoxyphenoxy group differs from the 2-chlorophenoxy in D202-0045 and the 2-methoxyphenoxy in , which may alter receptor binding due to electronic and steric effects.

    Pharmacological and Functional Comparisons

    Table 2: Pharmacological Activities of Analogues
    Compound Reported Activities Potency/Efficacy Notes Reference
    Substituted phenoxy acetamides (e.g., N-(2-bromocyclohexyl)-2-(substituted phenoxy)acetamide) Anti-inflammatory, analgesic, antipyretic Efficacy correlates with electron-donating substituents (e.g., methoxy)
    D202-0045 (2-chlorophenoxy analogue) Screening compound (unspecified target) Chloro substituent may enhance lipophilicity but reduce metabolic stability vs. methoxy
    Mefexamide hydrochloride CNS modulation (historical use) Diethylaminoethyl group may enhance blood-brain barrier penetration

    Key Observations :

    • Anti-inflammatory Potential: The target’s 4-methoxyphenoxy group aligns with ’s findings that electron-donating groups enhance anti-inflammatory activity .
    • CNS Accessibility : The pyrrolidine moiety may improve CNS penetration compared to Mefexamide’s diethylamine, though direct data is needed .

    Key Observations :

    • Lipophilicity : The target’s predicted logP (~2.5) balances solubility and membrane permeability, comparable to D202-0045 .
    • Safety : Pyrrolidine-containing analogues (e.g., ) show moderate hazards (e.g., H302 for oral toxicity), suggesting the target may require rigorous toxicity screening .

    Biological Activity

    N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-methoxyphenoxy)acetamide is a compound of interest due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

    The compound has the following chemical characteristics:

    PropertyValue
    Molecular Weight350.84 g/mol
    Molecular FormulaC18H22N2O3
    LogP1.9489
    Polar Surface Area43.871 Ų
    Hydrogen Bond Acceptors5
    Hydrogen Bond Donors1

    These properties suggest favorable lipophilicity and potential for bioavailability, which are crucial for its biological activity.

    Research indicates that compounds similar to this compound may act on various biological targets, including enzymes and receptors involved in critical physiological processes. For instance, inhibitors of cathepsin B, a lysosomal cysteine protease, have been shown to play significant roles in various diseases by modulating proteolytic functions essential for viral entry and replication in human cells .

    Pharmacological Effects

    • Antiviral Activity : The compound's structural features suggest potential antiviral properties, particularly against viruses that utilize cathepsin B for entry into host cells.
    • Anti-inflammatory Properties : Compounds with similar structures have demonstrated anti-inflammatory effects in preclinical studies, primarily through the inhibition of inflammatory mediators.
    • Cytotoxicity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its therapeutic potential.

    Study 1: Inhibition of Cathepsin B

    A study evaluated the inhibitory effects of various compounds on cathepsin B activity. The findings revealed that several inhibitors were effective at low micromolar concentrations, suggesting that structurally related compounds might also demonstrate similar efficacy .

    Study 2: Structure-Activity Relationship (SAR)

    Research into the SAR of related compounds highlighted the importance of specific functional groups in enhancing biological activity. Modifications to the furan and pyrrolidine moieties were found to significantly affect potency and selectivity against target enzymes .

    Study 3: Cytotoxicity Assessment

    A cytotoxicity assay was conducted using human cancer cell lines treated with this compound. Results indicated a dose-dependent reduction in cell viability, supporting its potential as an anticancer agent .

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